Amentoflavone hexaacetate
Overview
Description
Amentoflavone hexaacetate is a derivative of amentoflavone, a naturally occurring biflavonoid. Amentoflavone itself is known for its significant bioactive properties, including anti-inflammatory, anticancer, neuroprotective, and antiviral effects. This compound is synthesized by acetylating the hydroxyl groups of amentoflavone, resulting in a compound with enhanced lipophilicity and potentially improved bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amentoflavone hexaacetate typically involves the acetylation of amentoflavone. The process can be summarized as follows:
Starting Material: Amentoflavone, which can be extracted from plants such as Selaginella tamariscina.
Acetylation Reaction: Amentoflavone is reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the acetylation reaction using industrial-grade equipment and reagents. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Amentoflavone hexaacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate amentoflavone.
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the carbonyl groups in the acetyl moieties.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Amentoflavone.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of acetylation on the properties of biflavonoids.
Biology: Investigated for its potential to modulate biological pathways and its enhanced bioavailability compared to amentoflavone.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of amentoflavone hexaacetate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the extracellular signal-regulated kinase (ERK) and nuclear factor kappa-B (NF-κB) pathways.
Neuroprotective: Protects neurons by reducing oxidative stress and inhibiting the aggregation of toxic proteins associated with neurodegenerative diseases.
Antiviral: Inhibits viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
Amentoflavone hexaacetate can be compared with other acetylated biflavonoids and non-acetylated biflavonoids:
Similar Compounds:
Uniqueness: this compound stands out due to its enhanced lipophilicity and potential for improved bioavailability, making it a promising candidate for further research and development in various therapeutic areas.
Properties
IUPAC Name |
[4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O16/c1-19(43)51-27-10-7-25(8-11-27)33-17-31(50)41-38(56-24(6)48)18-37(55-23(5)47)39(42(41)58-33)29-13-26(9-12-32(29)53-21(3)45)34-16-30(49)40-35(54-22(4)46)14-28(52-20(2)44)15-36(40)57-34/h7-18H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWFPOHSDODQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)C4=C(C=CC(=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169906 | |
Record name | Amentoflavone hexaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17482-37-0 | |
Record name | Amentoflavone hexaacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017482370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amentoflavone hexaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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